molecular formula C15H15Cl2NO2S B5746043 N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide

N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide

Cat. No.: B5746043
M. Wt: 344.3 g/mol
InChI Key: NASNBDYPTMSKQX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class Sulfonamides are known for their wide range of applications in medicinal and pharmaceutical chemistry due to their biological activities

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-9-7-8-14(11(3)10(9)2)21(19,20)18-13-6-4-5-12(16)15(13)17/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASNBDYPTMSKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 2,3,4-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different biological activities.

    N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide: Another sulfonamide with distinct chemical properties and applications.

Uniqueness

N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide is unique due to its specific combination of the 2,3-dichlorophenyl and 2,3,4-trimethylbenzenesulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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